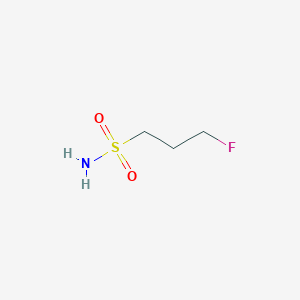

3-Fluoropropane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWLBHMNJWOAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307012 | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-62-5 | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoropropane 1 Sulfonamide and Its Derivatives

Established Synthetic Pathways to 3-Fluoropropane-1-sulfonamide Scaffolds

The construction of the this compound core relies on established methodologies for sulfonamide formation. These approaches primarily involve the reaction of an amine with a reactive sulfonyl intermediate.

Reaction of Amines with Sulfonyl Chlorides

A primary and widely utilized method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.egnih.gov This approach has been successfully applied to the synthesis of a series of N-substituted 3-fluoropropane-1-sulfonamides.

In a representative synthesis, 3-fluoropropanesulfonyl chloride is reacted with various aliphatic and aromatic amines to yield the corresponding 3-fluoropropanesulfonamides. The reaction conditions are typically adjusted based on the nucleophilicity of the amine. For instance, the reaction with aliphatic amines can proceed efficiently without an auxiliary base, while the synthesis of aromatic sulfonamides often requires the addition of a base to achieve satisfactory yields. beilstein-journals.org A variety of bases can be employed, with triethylamine (B128534) and pyridine (B92270) being common choices. beilstein-journals.orgresearchgate.net The reaction is typically carried out in an inert solvent such as dichloromethane. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of N-substituted 3-Fluoropropane-1-sulfonamides This interactive table summarizes the reaction of 3-fluoropropanesulfonyl chloride with various amines.

| Amine | Base | Product |

|---|---|---|

| Aliphatic Amine | None | N-Alkyl-3-fluoropropane-1-sulfonamide |

| Aromatic Amine | Triethylamine or Pyridine | N-Aryl-3-fluoropropane-1-sulfonamide |

| 4-Nitroaniline | Pyridine | N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide |

| 4-Fluoroaniline | Triethylamine | N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide |

Synthesis via Sulfinyl Amides and Oxidation

An alternative strategy for the formation of sulfonamides involves the oxidation of sulfinamides. nih.gov This two-step process begins with the synthesis of a sulfinamide, which is then oxidized to the corresponding sulfonamide. While this method is a known pathway for general sulfonamide synthesis, specific examples detailing the synthesis of this compound via this route are not extensively documented in the reviewed literature. The general principle involves the reaction of a sulfinyl chloride with an amine to form the sulfinamide intermediate. Subsequent oxidation, often with agents like meta-chloroperoxybenzoic acid (mCPBA), yields the final sulfonamide. nih.gov

Methods Employing Sulfur-Containing Starting Materials with Chlorinating Agents

The key precursor, 3-fluoropropanesulfonyl chloride, can be synthesized from sulfur-containing starting materials using chlorinating agents. A notable method involves the transformation of a thiocyano group into a chlorosulfonyl group. beilstein-journals.org

Specifically, 3-fluoropropyl thiocyanate (B1210189) can be converted to 3-fluoropropanesulfonyl chloride. This transformation is achieved through the use of aqueous chlorine. beilstein-journals.org This method represents a long-established functional group interconversion that has found application in the synthesis of this particular fluorinated sulfonyl chloride. beilstein-journals.org The starting 3-fluoropropyl thiocyanate can be prepared from 1-fluoro-3-iodopropane (B1254131) and potassium thiocyanate. beilstein-journals.org

Radiosynthetic Approaches to [18F]-Labelled this compound Analogs

The development of positron emission tomography (PET) imaging agents often requires the incorporation of the positron-emitting radionuclide fluorine-18 (B77423) ([18F]). The radiosynthesis of [18F]-labelled this compound analogs has been achieved through the use of a prosthetic group approach, which involves the preparation of a radiolabeled building block that is then coupled to a target molecule.

Preparation of 3-[18F]Fluoropropanesulfonyl Chloride as a Prosthetic Agent

3-[18F]Fluoropropanesulfonyl chloride serves as a valuable prosthetic agent for the fluorine-18 labeling of amines. beilstein-journals.orgresearchgate.net Its radiosynthesis is accomplished in a two-step sequence. The first step involves the nucleophilic substitution of a suitable precursor with [18F]fluoride to produce an intermediate, 3-[18F]fluoropropyl thiocyanate. beilstein-journals.org

In the second step, the thiocyano group of 3-[18F]fluoropropyl thiocyanate is transformed into the corresponding sulfonyl chloride. beilstein-journals.org This conversion is reliably achieved under specific conditions that are amenable to automation, a crucial aspect for routine radiopharmaceutical production. beilstein-journals.org The resulting 3-[18F]fluoropropanesulfonyl chloride can then be reacted with various primary and secondary amines to generate the desired [18F]-labeled sulfonamides. beilstein-journals.org This reaction has been demonstrated with a range of aliphatic and aromatic amines, including weakly nucleophilic examples like 4-nitroaniline, by systematically optimizing the reaction conditions. beilstein-journals.org

Investigation of Precursor Molecules for Radiofluorination (e.g., Nosyl and Tosyl Derivatives)

The efficiency of the initial radiofluorination step is highly dependent on the choice of the precursor molecule and its leaving group. For the synthesis of 3-[18F]fluoropropyl thiocyanate, benzenesulfonate-based precursors have been investigated. beilstein-journals.org

Specifically, the reactivity of 3-thiocyanatopropyl nosylate (B8438820) (p-nitrobenzenesulfonate) and the corresponding 3-thiocyanatopropyl tosylate (p-toluenesulfonate) towards [18F]fluoride has been compared. beilstein-journals.org The nosylate precursor proved to be superior, providing significantly higher labeling yields of up to 85% compared to the tosylate precursor. beilstein-journals.org The use of dimethylformamide (DMF) as a solvent was found to result in lower yields. researchgate.net

Table 2: Comparison of Precursors for Radiofluorination This interactive table compares the efficiency of nosyl and tosyl precursors in the synthesis of 3-[18F]fluoropropyl thiocyanate.

| Precursor | Leaving Group | Labeling Yield with [18F]Fluoride |

|---|---|---|

| 3-Thiocyanatopropyl nosylate | Nosyl | Up to 85% |

| 3-Thiocyanatopropyl tosylate | Tosyl | 45-55% |

Optimization of Radiochemical Yields for Aliphatic and Aromatic Amine Conjugation

The conjugation of this compound with aliphatic and aromatic amines is a critical process, particularly in the context of radiolabeling for applications such as Positron Emission Tomography (PET). The optimization of radiochemical yields in these reactions is paramount to ensure the efficient production of radiotracers. Key factors influencing the yield include the choice of precursor, reaction conditions, and the nature of the amine.

Research into the radiolabeling of amines using prosthetic groups like 3-[¹⁸F]fluoropropanesulfonyl chloride has shed light on effective optimization strategies. The choice of the precursor molecule is a foundational step. For instance, comparing the reactivity of different precursors, such as 3-thiocyanatopropyl nosylate and its tosylate counterpart, towards [¹⁸F]fluoride has shown the former to be superior, achieving labeling yields of up to 85%. beilstein-journals.org

The conditions for the subsequent reaction of the radiolabeled sulfonyl chloride with various amines are also critical. A systematic investigation into the conjugation with a range of aliphatic and aromatic amines helps in identifying optimal parameters. beilstein-journals.org Factors such as the solvent, temperature, reaction time, and the base used can significantly impact the radiochemical yield. For example, in the radiosynthesis of [¹⁸F]-pyridin-3-yl-sulfonamides, high fluoride (B91410) incorporation was achieved in solvents like DMSO, DMF, and DMA at elevated temperatures. researchgate.net The choice of base, including tetraethylammonium (B1195904) hydrogen carbonate and cesium hydrogen carbonate, also influences the yield. researchgate.net

To streamline the optimization process, high-throughput methods employing droplet-based microfluidic platforms can be utilized. nih.gov This approach allows for the parallel execution of numerous reactions, enabling rapid screening of parameters like reagent concentrations, solvents, and temperatures with minimal reagent consumption. nih.gov

Table 1: Parameters for Optimization of Radiochemical Yields

| Parameter | Variables | Impact on Yield |

|---|---|---|

| Precursor | Nosylate vs. Tosylate leaving groups | Choice of leaving group significantly affects fluorination efficiency. |

| Solvent | DMSO, DMF, DMA | The polarity and aprotic nature of the solvent can influence reaction rates and yields. |

| Temperature | 100-160°C | Higher temperatures generally increase reaction rates but can also lead to degradation. |

| Base | Organic and inorganic bases (e.g., TBAHCO₃, Cs₂CO₃) | The choice of base is crucial for the nucleophilic substitution reaction. |

| Reaction Time | 5-20 minutes | Optimization is needed to maximize yield without significant product degradation. |

Automation Potential in Radiosynthesis

The short half-life of radioisotopes like fluorine-18 necessitates rapid and efficient synthesis, making automation a key consideration. The radiosynthesis of this compound derivatives is well-suited for automation, which offers advantages in terms of reproducibility, radiation safety, and compliance with good manufacturing practices (GMP).

The synthesis process can be broken down into discrete steps, each of which can be automated. This includes the initial [¹⁸F]fluorination of the precursor, the conversion of the intermediate to 3-[¹⁸F]fluoropropanesulfonyl chloride, and the final conjugation with an amine. beilstein-journals.org Automated radiosynthesizers are designed to handle these sequential steps, from trapping the [¹⁸F]fluoride on a cartridge to the final purification of the radiolabeled product. researchgate.netnih.gov

Developing a reliable and automated process requires the identification of robust reaction conditions that are amenable to implementation on a synthesis module. beilstein-journals.org This involves selecting reagents and conditions that are not only high-yielding but also compatible with the materials and fluidic pathways of the automated system. The use of droplet-based high-throughput screening can aid in identifying these robust conditions for automation. nih.gov

Advanced Synthetic Strategies for Sulfonamide Formation

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the formation of the sulfonamide bond in molecules like this compound.

Metal-Free Synthesis Approaches

The development of metal-free synthetic routes is driven by the need to avoid potential contamination of the final product with residual metal catalysts, which is particularly important for pharmaceutical applications. Several metal-free strategies have emerged for the synthesis of sulfonamides.

One such approach involves the direct, three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt to construct primary sulfonamides. rsc.org This method utilizes readily available and inexpensive inorganic reagents as the sources of sulfur dioxide and nitrogen. Another innovative metal-free method involves the use of in situ generated N-sulfonylamine as an active electrophile for the direct synthesis of arylsulfonamides from electron-rich aromatic compounds. nih.govrsc.org This reaction proceeds under mild conditions and demonstrates tolerance for a variety of sensitive functional groups. nih.govrsc.org

Transition Metal-Catalyzed Sulfonamidation Reactions

Transition metal catalysis offers powerful and versatile tools for the formation of C-N and S-N bonds, which are central to sulfonamide synthesis. sioc-journal.cnsci-hub.se These methods often provide access to a broader range of substrates and can proceed under milder conditions than traditional methods.

Palladium- and copper-catalyzed reactions are among the most extensively studied for sulfonamidation. sci-hub.se For instance, Pd-catalyzed cross-coupling reactions between aryl halides or boronic acids and sulfonamides are effective methods for forming N-arylsulfonamides. sioc-journal.cnsci-hub.se The direct C-H sulfonamidation of (hetero)aromatic compounds with sulfonyl azides, catalyzed by transition metals, has also emerged as an efficient strategy, with nitrogen gas as the only byproduct. researchgate.net Furthermore, the use of solid-supported transition metal fluoride catalysts, such as iron(III) fluoride on molecular sieves, has been explored for the preparation of sulfonamides, offering the advantage of easier catalyst separation and recycling. nih.gov

Table 2: Comparison of Transition Metal Catalysts in Sulfonamidation

| Metal Catalyst | Substrates | Advantages |

|---|---|---|

| Palladium | Aryl halides, arylboronic acids | High efficiency and functional group tolerance. |

| Copper | Aryl halides, amines | Cost-effective and versatile. |

| Rhodium | C-H bonds | Enables direct C-H functionalization. |

| Iron | Sulfonyl chlorides, amines | Inexpensive and environmentally friendly. |

Environmentally Benign and Eco-Friendly Methods (e.g., Aqueous Systems)

A significant trend in modern chemical synthesis is the development of environmentally benign and sustainable methods. For sulfonamide synthesis, this often involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available.

A facile and eco-friendly synthesis of sulfonamides has been described that proceeds in water under dynamic pH control. rsc.orgrsc.org This method uses equimolar amounts of the amine and sulfonyl chloride, avoiding the need for organic bases. The product can often be isolated by simple filtration after acidification, leading to high yields and purity without the need for further purification. rsc.orgrsc.org Such aqueous-based methods significantly reduce the environmental impact associated with the use of volatile organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. The application of microwave irradiation can lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. arkat-usa.orgnih.gov

In the context of sulfonamide synthesis, microwave-assisted protocols have been successfully employed. arkat-usa.orgnih.govpensoft.netbenthamscience.com For example, the reaction of fluoro arylamines with sulfonyl chlorides can be efficiently carried out under microwave irradiation to produce the corresponding sulfonamides. arkat-usa.org This method is applicable to a wide range of substrates and offers a significant improvement in efficiency over traditional synthetic procedures. arkat-usa.orgbenthamscience.com

Chemical Reactivity and Mechanistic Investigations

The chemical reactivity of this compound and its derivatives is governed by the interplay of the electron-withdrawing sulfonyl group, the N-H acidity, and the presence of the fluorine atom on the propyl chain. These features allow for a diverse range of chemical transformations, providing access to a variety of functionalized molecules. Mechanistic studies into these reactions have illuminated pathways involving oxidative and reductive processes, nucleophilic substitutions, radical intermediates, and carbanion-mediated cyclizations.

The synthesis of sulfonamides, including fluorinated variants, often involves the oxidation of sulfur-containing precursors. A prominent strategy is the oxidative coupling of thiols and amines. nih.govacs.org This approach is advantageous due to the wide availability and low cost of the starting materials. nih.gov Electrochemical methods have been developed that enable the direct coupling of these commodity chemicals, driven entirely by electricity without the need for sacrificial reagents or catalysts. nih.govacs.org

The mechanism of this electrochemical transformation involves several key steps. Initially, the thiol undergoes anodic oxidation to form a disulfide intermediate. nih.govacs.org Subsequently, the amine is oxidized to a radical cation, which then reacts with the disulfide to generate a sulfenamide (B3320178). nih.govacs.org This sulfenamide intermediate undergoes two further consecutive oxidation steps, likely proceeding through a sulfinamide, to yield the final sulfonamide product. acs.org The process is highly efficient and can be completed rapidly under mild conditions. nih.gov

Another common oxidative route involves the oxidation of sulfinamides. The reaction of methyl sulfinates with lithium amides produces sulfinamide intermediates, which can then be oxidized to the corresponding sulfonamides in high yields. organic-chemistry.org This method avoids the use of hazardous reagents like sulfonyl chlorides and is compatible with a range of functional groups. organic-chemistry.org Mild and selective oxidants, such as m-chloroperoxybenzoic acid (m-CPBA), have also been employed for the conversion of sulfenamides to sulfonamides. ucl.ac.uk

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Electrochemical Oxidative Coupling | Thiols and Amines | Catalyst-free, driven by electricity, rapid reaction time (e.g., 5 min), forms H₂ as a byproduct. | nih.govacs.org |

| Sulfinamide Oxidation | Methyl Sulfinates and Lithium Amides | Avoids hazardous reagents, high yields, good functional group tolerance. | organic-chemistry.org |

| Sulfenamide Oxidation | Sulfenamides | Utilizes mild oxidants like m-CPBA for selective conversion. | ucl.ac.uk |

While sulfonamides are generally considered stable and are often used as terminal functional groups or protecting groups, methods for their reductive cleavage have been developed to enhance their utility as synthetic handles. acs.orgchemrxiv.org A key transformation is the reductive cleavage of the N–S bond in secondary sulfonamides, which generates sulfinates and amines. acs.orgchemrxiv.org These products can then be functionalized in situ, providing access to other valuable functional groups like sulfones. chemrxiv.org This strategy has proven effective for the late-stage functionalization of complex, drug-like molecules, demonstrating high chemoselectivity even in the presence of other sensitive functional groups. chemrxiv.org

The combination of magnesium and methanol (B129727) (Mg-MeOH) is a cost-effective and operationally simple system for the reductive cleavage of arenesulfonamides to reveal the parent amine. nih.gov Studies on benzo-fused cyclic sulfonamides (sultams) have shown that Mg-MeOH can mediate a double reductive cleavage of both the N–S and C–S bonds. nih.gov The success of this reaction can be influenced by substitution patterns on the aromatic ring. For instance, pyrrolidine-fused sultams undergo reduction effectively, unless a methoxy (B1213986) group is positioned para to the sulfonyl group. nih.gov

| Method | Substrate | Products | Key Features | Reference |

|---|---|---|---|---|

| Phosphine-Mediated N-S Cleavage | Secondary Sulfonamides | Sulfinates and Amines | Mild conditions, enables late-stage functionalization, broad functional group tolerance. | acs.orgchemrxiv.org |

| Mg-MeOH Reduction | Cyclic Sulfonamides (Sultams) | Aromatic Ring-Containing Amines | Cleaves both N-S and C-S bonds; sensitive to electronic effects of substituents. | nih.gov |

The presence of fluorine atoms significantly influences the reactivity of sulfonamide scaffolds. The strong electron-withdrawing inductive effect of fluorine activates adjacent carbon centers toward nucleophilic attack. core.ac.uk In the context of this compound, the fluorine atom on the propyl chain makes the carbon to which it is attached susceptible to nucleophilic substitution (SN2) reactions, where a nucleophile displaces the fluoride ion.

While much of the research has focused on nucleophilic aromatic substitution (SNAr) on highly fluorinated aryl sulfonamides, the underlying principles apply to aliphatic systems as well. core.ac.ukmit.edu In SNAr reactions, nucleophiles add to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex) before the displacement of a fluoride ion. core.ac.uk The reactivity and regioselectivity of these reactions can be tuned by the number and position of fluorine atoms and other substituents. mit.edursc.org For aliphatic fluorinated sulfonamides, the reaction proceeds via a standard bimolecular substitution mechanism, the rate of which is influenced by the nature of the nucleophile, the solvent, and the steric environment around the reaction center. Hydroxide (B78521) has been shown to be a particularly effective nucleophile for the defluorination of perfluoroalkyl substances under hydrothermal conditions, supporting the hypothesis that nucleophilic substitution is a key degradation mechanism. mines.edu

Recent advances have leveraged radical chemistry to unlock new reactivity patterns for sulfonamides, which are typically challenging to activate due to their low redox potentials. nih.gov A key strategy involves converting the primary sulfonamide into an N-sulfonylimine, which serves as a precursor to a sulfonyl radical under mild photocatalytic conditions. nih.govacs.org This approach allows for the late-stage functionalization of complex molecules. nih.govnih.gov

Mechanistic studies suggest that this transformation operates via energy-transfer (EnT) catalysis. nih.govacs.org A photocatalyst, upon excitation by light, transfers its energy to the N-sulfonylimine, promoting it to an excited state that can then fragment to generate the desired sulfonyl radical. This radical intermediate can then be trapped by various radical acceptors, such as alkenes, to form new carbon-sulfur bonds, ultimately leading to products like sulfones. acs.orgresearchgate.net The sulfinate anion generated during the reaction can also be isolated, offering further opportunities for derivatization. nih.govacs.org Furthermore, sulfonamides themselves have been developed as photoinduced hydrogen atom transfer (HAT) catalysts to generate silyl (B83357) radicals for hydrosilylation reactions. chemrxiv.org

Carbanion-mediated sulfonamide intramolecular cyclization (CSIC) is a powerful strategy for the synthesis of cyclic sulfonamides, known as sultams. researchgate.netresearchgate.net This reaction typically involves the deprotonation of a carbon atom positioned appropriately within a sulfonamide derivative, generating a carbanion that subsequently attacks an internal electrophilic site to close the ring.

In the context of fluorinated derivatives, this methodology has been applied to the synthesis of fluorinated γ-sultams. For example, CF₃-substituted N-allenamides can be transformed into γ-sultams upon treatment with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org Mechanistic studies suggest the reaction proceeds through a 5-endo-dig cyclization pathway involving an ene-ynamide intermediate that is generated in situ. rsc.orgrsc.org The nature of the final product can be controlled by the reaction conditions; the addition of an acid can lead to ene-gem-difluorinated sultams, while TBAF alone can yield trifluoroethyl-substituted sultams. rsc.org This methodology provides a route to structurally diverse, fluorinated sultams, which are important scaffolds in medicinal chemistry. researchgate.net

Structural Characterization and Spectroscopic Analysis of 3 Fluoropropane 1 Sulfonamide and Its Analogs

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. Through the analysis of diffraction patterns produced by X-ray interaction with a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be constructed.

Single-Crystal X-ray Diffraction of N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide

A pivotal study by Löser et al. provided a comprehensive single-crystal X-ray diffraction analysis of N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide, a key analog of the parent compound. This analysis unambiguously confirmed the molecular structure of the compound. The crystallographic data obtained from this study are essential for a detailed understanding of its solid-state conformation and intermolecular interactions.

Below is a table summarizing the crystal data and structure refinement parameters for N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide.

| Parameter | Value |

|---|---|

| Empirical formula | C9H11FN2O4S |

| Formula weight | 262.26 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2(1)/c |

| Unit cell dimensions | a = 10.134(2) Å, α = 90° b = 8.658(2) Å, β = 98.78(3)° c = 12.825(3) Å, γ = 90° |

| Volume | 1110.3(4) ų |

| Z | 4 |

| Calculated density | 1.569 Mg/m³ |

| Absorption coefficient | 0.298 mm⁻¹ |

| F(000) | 544 |

Analysis of S–N Bond Length and Nitrogen Pyramidalization

The geometry of the sulfonamide functional group is a key determinant of its chemical properties. In the crystal structure of N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide, the sulfur-nitrogen (S–N) bond length was determined to be 1.639(1) Å. This value is in close agreement with the average S–N bond length of 1.63(2) Å typically observed in sulfonamides.

A significant feature of the sulfonamide group in this molecule is the pyramidalization of the nitrogen atom. Unlike the typically trigonal planar nitrogen in carboxylic amides, the nitrogen in sulfonamides often exhibits a more pyramidal geometry. This is quantified by the sum of the valence angles around the nitrogen atom. For N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide, the sum of the C4–N1–S1, C4–N1–H1C, and S1–N1–H1C angles is 348(4)°, which is notably less than the 360° expected for a planar configuration. Further evidence for this pyramidalization is the out-of-plane angle of the sulfur atom (S1) with respect to the plane defined by N1, C4, and H1C, which is 34(2)°. The lone pair of electrons on the nitrogen atom adopts an antiperiplanar orientation relative to the S1–C3 bond.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide, hydrogen bonding plays a crucial role in the crystal packing. The sulfonamide nitrogen atom, along with its attached hydrogen (H1C), acts as a hydrogen-bond donor in two distinct interactions.

A primary hydrogen bond is formed with a sulfonyl oxygen atom (O1) of an adjacent molecule, with an O···H distance of 2.37(2) Å and an N–H···O angle of 142(2)°. Additionally, a weaker hydrogen bond is observed between the same NH group and the fluorine atom (F1) of another neighboring molecule, characterized by an F···H distance of 2.70(2) Å and an N–H···F angle of 135(2)°. These hydrogen bonds link the molecules together, forming a stable, three-dimensional supramolecular architecture.

Spectroscopic Techniques for Molecular Elucidation and Conformational Studies

Spectroscopic methods provide invaluable information about the molecular structure, functional groups, and dynamic behavior of compounds in various states. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are two powerful techniques employed for the detailed characterization of 3-fluoropropane-1-sulfonamide and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Rotational Barriers

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy would be instrumental for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the protons on the three carbon atoms of the propyl chain, with characteristic splitting patterns due to spin-spin coupling with adjacent protons and the fluorine atom. Similarly, the ¹³C NMR spectrum would display three signals corresponding to the different carbon environments.

A key aspect of sulfonamide chemistry that can be investigated by NMR is the restricted rotation around the S–N bond. This restricted rotation can arise from the partial double bond character of the S–N bond and steric hindrance. In N,N-disubstituted sulfonamides, slow rotation on the NMR timescale can lead to the observation of distinct signals for otherwise chemically equivalent groups. Variable-temperature NMR studies can be employed to determine the energy barrier for this rotation. For instance, in some N,N-disubstituted nonafluorobutane-1-sulfonamides, high rotational barriers of 62–71 kJ·mol⁻¹ have been observed, which are comparable to those in amides. This restricted rotation is influenced by the electronic nature of the substituents on both the sulfur and nitrogen atoms. The presence of a highly electron-withdrawing group, such as a fluorinated alkyl chain, can increase the S-N double bond character and thus the rotational barrier.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (sulfonamide) | Stretching | ~3300-3400 |

| C-H (alkyl) | Stretching | ~2850-3000 |

| S=O (sulfonyl) | Asymmetric Stretching | ~1310-1350 |

| S=O (sulfonyl) | Symmetric Stretching | ~1120-1160 |

| C-F (alkyl fluoride) | Stretching | ~1000-1100 |

| S-N (sulfonamide) | Stretching | ~900-950 |

The presence and precise positions of these absorption bands in the FTIR spectrum provide definitive evidence for the presence of the sulfonamide, alkyl, and fluoroalkyl moieties within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state.

For aliphatic sulfonamides such as this compound, which lack extensive chromophores like aromatic rings, the primary electronic transitions involve the non-bonding (n) electrons on the oxygen and nitrogen atoms of the sulfonamide group and the sigma (σ) electrons in the single bonds. The most probable transition for this class of compounds is an n → σ* (n to sigma star) transition. These transitions typically require high energy and thus occur at shorter wavelengths, usually in the far UV region (below 220 nm).

In contrast, aromatic sulfonamides exhibit more complex UV-Vis spectra due to π → π* (pi to pi star) transitions within the benzene (B151609) ring, which occur at longer wavelengths. For instance, a study on a novel synthesized sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, showed n–π* transitions for the sulfonamide group at 385, 420, and 575 nm, and π-π* transitions at 245 and 290 nm. nih.gov Another study involving sulfanilamide (B372717) demonstrated that changes in pH can significantly alter the absorption pattern due to the ionization of the amine and sulfonamide groups. pharmahealthsciences.net

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted λmax (nm) | Chromophore |

| n → σ* | < 220 | -SO₂NH₂ |

Note: The data in this table is predicted based on the general behavior of aliphatic sulfonamides and should be confirmed by experimental analysis.

Rotational Spectroscopy for Gas-Phase Conformational Preferences

Rotational spectroscopy, particularly microwave spectroscopy, is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. wikipedia.org By measuring the energies of transitions between quantized rotational states, highly accurate values for moments of inertia can be obtained. These, in turn, allow for the precise calculation of bond lengths and angles. wikipedia.org This technique is applicable to molecules that possess a permanent dipole moment, a condition which this compound meets due to the electronegative fluorine and sulfonamide groups.

The analysis of a rotational spectrum provides rotational constants (A, B, and C), which are inversely related to the molecule's moments of inertia about its principal axes. For a molecule like this compound, internal rotation around the C-C and C-S bonds can lead to multiple stable conformations (conformers). Each conformer will have a unique set of rotational constants, allowing for their individual identification and characterization in the gas phase.

While the rotational spectrum of this compound has not been reported, studies on analogous molecules provide insight into the expected outcomes. For example, the rotational spectrum of 1,1,2-trifluoroethylene has been analyzed to determine its molecular structure. aip.org Research on fluorinated aromatic compounds has also demonstrated how perfluorination can influence intermolecular distances. csic.es

Based on these principles, a hypothetical set of rotational constants for a plausible conformer of this compound is presented below. The actual values would depend on the specific gauche or anti conformation of the fluoroalkyl chain relative to the sulfonamide group.

Table 2: Hypothetical Rotational Constants for a Conformer of this compound

| Rotational Constant | Predicted Value (MHz) |

| A | 4500 |

| B | 2500 |

| C | 2000 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from rotational spectroscopy. Experimental determination is required for accurate values.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound (C₃H₈FNO₂S) is 141.17 g/mol . chemsrc.com In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization technique used.

The fragmentation of sulfonamides has been a subject of several studies. nih.gov While many investigations focus on aromatic sulfonamides, the general principles can be applied to aliphatic analogs. Common fragmentation pathways for sulfonamides include:

Cleavage of the C-S bond: This would lead to the loss of the fluoropropyl group or the SO₂NH₂ moiety.

Cleavage of the S-N bond: This results in the loss of the NH₂ group.

Loss of SO₂: Some sulfonamides show a characteristic loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov

For this compound, key fragmentation events under electron impact (EI) or collision-induced dissociation (CID) can be predicted. The presence of the electronegative fluorine atom can influence the fragmentation pathways.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Ion Structure/Fragment Lost | Fragmentation Pathway |

| 141 | [C₃H₈FNO₂S]⁺ | Molecular Ion (M⁺) |

| 122 | [C₃H₅O₂S]⁺ | Loss of F and H₂ |

| 80 | [SO₂NH₂]⁺ | Cleavage of C-S bond |

| 77 | [C₃H₆F]⁺ | Loss of SO₂NH |

| 61 | [C₃H₆F]⁺ | Cleavage of C-S bond, loss of SO₂ |

| 41 | [C₃H₅]⁺ | Loss of F and subsequent fragmentation |

Note: The m/z values and proposed fragments are predictive and based on common fragmentation patterns of related compounds. Actual fragmentation may vary with experimental conditions.

Computational Chemistry and Theoretical Studies on 3 Fluoropropane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic properties and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. diva-portal.orgresearchgate.net For 3-Fluoropropane-1-sulfonamide, DFT calculations can elucidate its fundamental chemical characteristics. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

DFT can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov For this compound, the MEP map would be expected to show negative potential (electron-rich regions) around the highly electronegative oxygen and fluorine atoms, and positive potential (electron-poor regions) around the amine (N-H) protons. These sites are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Studies on various sulfonamides demonstrate that DFT is a reliable method for predicting geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net The application of functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) allows for accurate prediction of these properties, which are essential for understanding the molecule's reactivity and potential interactions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties

| Calculated Property | Predicted Value (a.u.) | Significance |

|---|---|---|

| Energy of HOMO | -0.285 | Region of electron donation (nucleophilicity) |

| Energy of LUMO | +0.045 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Energy Gap (ΔE) | 0.330 | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of overall molecular polarity |

Note: The values in this table are hypothetical and serve as representative examples of parameters that would be calculated for this compound using DFT methods.

The flexible three-carbon chain of this compound allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Ab Initio Methods: These "from the beginning" calculations are highly accurate but computationally expensive. They are used to obtain precise geometries and relative energies for a small number of key conformations. Studies on related sulfonamides have used ab initio calculations to determine the most stable arrangements of the sulfonamide group relative to other parts of the molecule. nih.govmdpi.com

Semi-Empirical Methods: These methods are faster than ab initio calculations because they use some experimentally derived parameters. nih.gov They are well-suited for initial explorations of the conformational landscape, such as performing potential energy surface scans. researchgate.net For this compound, a scan would involve systematically rotating the dihedral angles of the C-C and C-S bonds to identify all low-energy conformers. The most stable conformers identified could then be subjected to higher-level ab initio or DFT calculations for more accurate energy determination.

The conformation of the molecule is critical as it dictates how the functional groups are oriented in space, which directly impacts its ability to interact with other molecules, including protein binding sites. mdpi.com

Intramolecular interactions, particularly hydrogen bonds, can significantly influence a molecule's preferred conformation and properties. In this compound, there is potential for intramolecular hydrogen bonding between the acidic protons of the -NH2 group and the electronegative fluorine atom or the sulfonyl oxygen atoms.

While intermolecular hydrogen bonding involving the sulfonamide group is common and well-documented, intramolecular hydrogen bonds can lock the molecule into a more rigid, cyclic-like conformation. researchgate.net Studies on fluorinated sulfonamides have shown that N-H···F and N-H···O=S interactions can be energetically favorable. researchgate.netacs.org Quantum chemical calculations can be used to probe these interactions by analyzing the distance between the donor (N-H) and acceptor (F or O) atoms and calculating the stabilization energy associated with the bond's formation. The presence of such an interaction would reduce the number of available conformations and could enhance properties like membrane permeability. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor.

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the fit using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). rjb.rojmchemsci.com The sulfonamide group (–SO2NH2) is a key pharmacophore known to form critical hydrogen bonds with protein active sites. rjb.ro

In a typical docking study of this compound, the sulfonamide moiety would be expected to act as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the sulfonyl oxygens). nih.gov The 3-fluoropropyl tail would likely occupy a hydrophobic pocket in the receptor. The fluorine atom itself can participate in specific interactions, such as favorable contacts with backbone amides or aromatic residues, which can enhance binding affinity. westmont.edu The results of a docking simulation provide a binding score and a predicted binding pose, which reveals the key amino acid residues involved in the interaction. chemmethod.com

Table 2: Representative Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |

| Dihydropteroate (B1496061) Synthase | -6.9 | Arg257, Ser222 | Hydrogen Bond, Electrostatic |

Note: The values in this table are hypothetical, illustrating typical outputs from a molecular docking study of a sulfonamide ligand against common protein targets.

In silico Structure-Activity Relationship (SAR) studies use computational methods to understand how changes in a molecule's structure affect its biological activity. nih.gov For this compound, these studies would involve creating a series of virtual analogs and predicting their activity using methods like Quantitative Structure-Activity Relationship (QSAR) modeling or by comparing their docking scores. nih.govtandfonline.com

For example, a computational SAR study could investigate:

Position of the fluorine atom: The effect of moving the fluorine from the 3-position to the 1- or 2-position on the propyl chain.

Degree of fluorination: The impact of adding a second or third fluorine atom.

Chain length: The effect of shortening or lengthening the alkyl chain.

By systematically modifying the structure and calculating the resulting binding affinity or other relevant properties, researchers can build a model that predicts the activity of new, unsynthesized compounds. b-cdn.net This approach accelerates the drug discovery process by prioritizing the synthesis of molecules that are predicted to be most potent.

Derivatives and Analogs of 3 Fluoropropane 1 Sulfonamide

Design and Synthesis of Functionalized Analogs for Specific Research Purposes

The synthesis of functionalized analogs of 3-fluoropropane-1-sulfonamide is primarily achieved through the reaction of 3-fluoropropanesulfonyl chloride with a diverse range of amines. This key intermediate, 3-fluoropropanesulfonyl chloride, can be prepared from 1-fluoro-3-iodopropane (B1254131). The process involves an initial conversion with potassium thiocyanate (B1210189) to yield 3-fluoropropyl thiocyanate, followed by an oxidative chlorination to furnish the desired sulfonyl chloride.

The versatility of this synthetic route allows for the introduction of a wide array of functional groups by selecting the appropriate amine coupling partner. This strategy has been employed to generate a library of 3-fluoropropanesulfonamides bearing different substituents for various research applications. For instance, reaction with N-phenylpiperazine has been used to synthesize N-(4-phenylpiperazin-1-yl)-3-fluoropropane-1-sulfonamide. The general synthetic scheme is presented below:

Scheme 1: General Synthesis of this compound Analogs

Note: This is a representative scheme. The actual image would depict the chemical structures and reaction pathway.

Note: This is a representative scheme. The actual image would depict the chemical structures and reaction pathway.

The design of these analogs is often guided by the intended biological target or application. For example, incorporating heterocyclic moieties such as piperazine (B1678402) can modulate solubility and pharmacokinetic properties. The introduction of aromatic rings can facilitate interactions with biological targets through π-π stacking. The straightforward nature of the sulfonamide bond formation provides a robust method for creating a diverse collection of molecules for screening and optimization in drug discovery and other research areas.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies aim to elucidate the impact of various structural modifications on their efficacy and selectivity towards a particular biological target.

While specific SAR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related fluorinated sulfonamides. For instance, research on fluorinated benzenesulfonamides has demonstrated that the position and nature of substituents on the aromatic ring significantly affect their biological activity, such as the inhibition of amyloid-β aggregation.

In the context of this compound derivatives, key structural features that would be systematically varied in SAR studies include:

The N-substituent: The nature of the group attached to the sulfonamide nitrogen is a primary point of modification. Altering this substituent can impact potency, selectivity, and pharmacokinetic properties. For example, introducing bulky hydrophobic groups could enhance binding to a hydrophobic pocket in a target protein, while incorporating polar groups could improve aqueous solubility.

The Fluoropropyl Chain: Modifications to the fluoropropane chain, such as changing the position of the fluorine atom or introducing additional substituents, could influence the molecule's conformation and metabolic stability.

A hypothetical SAR study on a series of this compound derivatives targeting a specific enzyme might reveal that analogs with small, electron-withdrawing groups on an aromatic N-substituent exhibit the highest potency. Molecular docking studies can further rationalize these findings by showing how these groups interact with key amino acid residues in the enzyme's active site.

Development of [18F]-Labelled Derivatives for Positron Emission Tomography (PET) Imaging

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) ([18F]) into molecules is a key strategy for developing radiotracers for Positron Emission Tomography (PET) imaging. The 3-fluoropropyl group is a valuable moiety in this regard, and several [18F]-labelled derivatives with this structural feature have been developed for various imaging applications.

A significant development in this area is the synthesis of 3-[18F]fluoropropanesulfonyl chloride, which serves as a prosthetic agent for the radiolabeling of amines. This allows for the efficient introduction of the [18F]fluoropropylsulfonyl group into a wide range of molecules. The radiosynthesis typically involves a two-step process starting from a suitable precursor, such as 3-thiocyanatopropyl nosylate (B8438820), which undergoes nucleophilic substitution with [18F]fluoride, followed by conversion to the corresponding sulfonyl chloride.

Notable examples of [18F]-labelled compounds featuring a fluoropropyl group for PET imaging include:

N-3-[18F]fluoropropylputrescine: This radiotracer has been investigated as a potential imaging agent for prostate tumors. In vivo studies in rats demonstrated high uptake in the prostate, suggesting its potential for visualizing prostate tissue and associated pathologies.

[18F]Fluoropropyl-Trimethoprim ([18F]F-TMP): This radiolabeled analog of the antibiotic trimethoprim (B1683648) is being explored for imaging bacterial infections. The rationale is that the tracer will be taken up by bacteria, allowing for the visualization of infection sites using PET.

The development of these [18F]-labelled derivatives underscores the utility of the fluoropropyl group in designing probes for in vivo imaging, enabling non-invasive studies of biological processes and disease states.

Incorporation of this compound into More Complex Chemical Scaffolds

The this compound moiety can be incorporated into larger, more complex chemical scaffolds to impart desirable properties to the resulting molecules. The sulfonamide group is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, and its chemical stability. The inclusion of a fluorinated alkyl chain can further modulate the physicochemical properties of the parent molecule.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles. The presence of the fluorine atom in the 3-fluoropropyl group can block metabolism at that position, potentially leading to a longer biological half-life.

Applications in Chemical Biology, Medicinal Chemistry, and Agrochemical Science

Radiopharmaceutical Development and Molecular Imaging Agents

The development of molecular imaging agents is crucial for non-invasively visualizing and understanding biological processes at the molecular level in living organisms. Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy.

In this context, 3-Fluoropropane-1-sulfonamide, particularly its ¹⁸F-labeled counterpart, plays a significant role as a prosthetic group in the development of novel PET radiotracers. The synthesis of ³-[¹⁸F]Fluoropropanesulfonyl chloride allows for the efficient radiolabeling of various biomolecules, including amines, to form stable ¹⁸F-labeled sulfonamides. nih.govresearchgate.net This "building block" approach enables the introduction of the ¹⁸F label into larger molecules of interest for PET imaging. researchgate.net

The resulting ³-[¹⁸F]fluoropropanesulfonamide linkage is of particular interest in radiopharmaceutical development due to its metabolic stability. Unlike amide bonds, which can be susceptible to enzymatic cleavage in vivo, the sulfonamide bond is generally considered metabolically inert. nih.gov This stability is crucial for ensuring that the radiolabel remains attached to the targeting molecule as it travels through the body to its intended biological target, thus providing a clear and accurate imaging signal.

Research has demonstrated the successful use of ³-[¹⁸F]fluoropropanesulfonyl chloride to label a variety of aliphatic and aromatic amines, confirming the versatility of this approach. nih.gov For instance, N-3-[¹⁸F]fluoropropylputrescine has been investigated as a potential PET imaging agent for prostate tumors, showing high target uptake and a favorable target-to-nontarget ratio in preclinical studies. scirp.org Furthermore, the biodistribution and kinetics of [¹⁸F]Fluoropropyl-Trimethoprim ([¹⁸F]F-TMP) are being evaluated in human subjects for imaging bacterial infections. researchgate.net

The development of such ¹⁸F-labeled tracers based on the this compound scaffold highlights its importance in advancing molecular imaging and providing new tools for the diagnosis and monitoring of various diseases.

Biochemical Probes for Mechanistic Studies

While direct studies detailing the use of this compound as a biochemical probe for mechanistic studies are not extensively documented in the provided research, the inherent properties of the fluorinated sulfonamide scaffold suggest its potential in this area. Biochemical probes are essential tools for elucidating the mechanisms of biological processes, and the structural and electronic characteristics of this compound make it a candidate for the design of such probes.

The presence of the fluorine atom can be leveraged for ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy, a powerful technique for studying molecular interactions and conformational changes in biological systems. The fluorine nucleus is highly sensitive in NMR, and its chemical shift is very responsive to its local environment. By incorporating a 3-fluoropropylsulfonamide moiety into a molecule that interacts with a biological target, researchers could potentially use ¹⁹F NMR to probe the binding event and gain insights into the binding site's environment.

Furthermore, the sulfonamide group is a well-known pharmacophore that can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological macromolecules. This property is the basis for the activity of many sulfonamide-based drugs and probes. Small-molecule fluorescent probes containing a sulfonamide structure have been developed to visually locate and study specific G protein-coupled receptors (GPCRs). nih.gov This suggests that a this compound scaffold could be incorporated into fluorescent probes to investigate the function and localization of various cellular targets.

Although specific examples involving this compound are yet to be widely reported, its combination of a stable fluorinated tag and a biologically relevant sulfonamide functional group provides a strong rationale for its future development and application as a biochemical probe in mechanistic studies.

Role as an Intermediate in the Synthesis of Advanced Organic Molecules

This compound and its precursor, 3-fluoropropanesulfonyl chloride, serve as valuable intermediates in the synthesis of more complex and advanced organic molecules. The reactivity of the sulfonyl chloride group allows for its facile reaction with a wide range of nucleophiles, particularly amines, to form stable sulfonamide linkages. This synthetic versatility makes it a key building block in the construction of diverse molecular architectures.

The synthesis of various 3-fluoropropanesulfonamides has been well-documented, demonstrating the utility of 3-fluoropropanesulfonyl chloride as a synthetic intermediate. researchgate.net The reaction conditions can be tailored to accommodate both aliphatic and aromatic amines, leading to the formation of a library of N-substituted 3-fluoropropane-1-sulfonamides. nih.gov For example, the synthesis of N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide has been reported, with its molecular structure confirmed by single-crystal X-ray diffraction. nih.gov

The incorporation of the 3-fluoropropylsulfonamide moiety can be strategically employed to modulate the physicochemical properties of the target molecule, such as its polarity, lipophilicity, and metabolic stability. The presence of the fluorine atom can influence the molecule's conformation and electronic properties, which can be beneficial in the design of bioactive compounds.

The straightforward and reliable synthesis of 3-fluoropropanesulfonamides from 3-fluoropropanesulfonyl chloride underscores its importance as a versatile intermediate in organic synthesis, providing a gateway to a wide array of functionalized molecules with potential applications in various fields of chemistry and biology.

Potential in Agrochemical Applications (e.g., Crop Protection, Insecticides)

Fluorinated organic compounds have gained significant prominence in the agrochemical industry due to their ability to enhance the biological properties of molecules while potentially reducing environmental and health risks. The introduction of fluorine atoms into agrochemical candidates can improve their efficacy, metabolic stability, and target specificity. researchgate.net The sulfonamide functional group is also a common feature in many commercially successful herbicides, fungicides, and insecticides. researchgate.net

Given the presence of both a fluorine atom and a sulfonamide group, this compound represents a scaffold with considerable potential in agrochemical applications. While specific studies on the direct application of this compound in crop protection or as an insecticide are not widely available, the broader class of fluorinated sulfonamides has demonstrated significant utility in this sector.

Table 1: Examples of Fluorinated Sulfonamide Applications in Agrochemicals

| Application Area | Role of Fluorinated Sulfonamide Moiety | Reference |

| Herbicides | Inhibition of essential plant enzymes like acetolactate synthase (ALS). | researchgate.net |

| Fungicides | Control of fungal pathogens in crops. | |

| Insecticides | Development of novel modes of action against insect pests. | nih.govnih.gov |

| Nematicides | Control of harmful nematodes that attack plant roots. |

The combination of fluorine and a sulfonamide group can lead to compounds with improved biological activity and favorable environmental profiles, including lower toxicity and enhanced biodegradability. For instance, novel sulfonamide derivatives have been designed and synthesized to target insect-specific receptors, leading to the development of potent and selective insecticides. nih.gov The unique properties of fluorine, such as its high electronegativity and small size, can influence the binding of the molecule to its target and its transport within the plant. researchgate.net

Therefore, this compound and its derivatives represent a promising starting point for the discovery and development of new agrochemicals. Further research into the synthesis and biological evaluation of novel compounds based on this scaffold could lead to the identification of effective and environmentally conscious solutions for crop protection.

Therapeutic Potential and Drug Design Applications of Fluorinated Sulfonamides

The sulfonamide group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities. nih.gov The incorporation of fluorine into drug candidates is a well-established strategy to enhance their therapeutic properties, including metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, fluorinated sulfonamides represent a privileged structural motif in modern drug discovery.

The this compound scaffold combines the key features of both a sulfonamide and an organofluorine compound, suggesting its significant potential in drug design and development. While specific therapeutic applications of this compound itself are not yet established, the broader class of fluorinated sulfonamides has yielded numerous successful drugs and promising clinical candidates.

Sulfonamide-based drugs were among the first effective antibacterial agents and continue to be an important class of antibiotics. nih.gov They typically act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov The emergence of antibiotic resistance has spurred the development of new antibacterial agents, and the modification of existing scaffolds, such as sulfonamides, is a key strategy in this effort.

The introduction of fluorine into the sulfonamide scaffold can lead to compounds with enhanced antibacterial activity and improved pharmacokinetic profiles. nih.gov While there is no specific data on the antibacterial properties of this compound, the general principles of medicinal chemistry suggest that derivatives of this compound could be synthesized and evaluated for their potential as novel antibacterial agents. The combination of the sulfonamide pharmacophore with the unique properties of fluorine could lead to compounds that are effective against resistant strains of bacteria.

The sulfonamide moiety is also present in a number of clinically important antiviral drugs. nih.govnih.gov For example, some HIV protease inhibitors incorporate a sulfonamide group in their structure. nih.gov The development of new antiviral therapies is a critical area of research, particularly with the emergence of new and resistant viral strains.

Fluorinated nucleoside analogues have shown broad-spectrum antiviral activity against various flaviviruses. researchgate.net While this compound is not a nucleoside analogue, the presence of fluorine highlights the potential for fluorinated compounds in antiviral drug discovery. The sulfonamide group can also contribute to antiviral activity through various mechanisms. nih.gov

The synthesis and evaluation of novel compounds derived from the this compound scaffold could be a fruitful area of research for the discovery of new antiviral agents. The versatility of the sulfonamide group for chemical modification, combined with the beneficial effects of fluorination, provides a strong foundation for the design of new molecules with potential therapeutic value against a range of viral infections.

Anti-inflammatory Compounds

The sulfonamide moiety is a well-established pharmacophore in the design of anti-inflammatory agents. A primary mechanism by which many sulfonamide-containing drugs exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the inflammatory cascade. While specific data on this compound is not yet available, studies on various sulfonamide derivatives have demonstrated significant COX inhibitory activity.

The anti-inflammatory potential of sulfonamides is not limited to COX inhibition. Some sulfonamide-related drugs, such as dapsone and sulfasalazine, are known to reduce the availability of hypochlorous acid (HOCl) in the extracellular microenvironment of activated neutrophils. This action helps to protect against the inactivation of alpha 1-antitrypsin, a key inhibitor of neutrophil elastase, thereby mitigating tissue damage during neutrophilic inflammation. Given its structural features, it is plausible that this compound could exhibit similar anti-inflammatory properties, warranting further investigation into its effects on key inflammatory mediators and enzymes.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 9.4 | 0.08 | 117.5 researchgate.net |

| Compound 5l (a benzimidazole derivative) | >100 | 8.2 | >12.1 researchgate.net |

| Indomethacin Amide (Compound 7) | - | 0.009 | - |

| Indomethacin Amide (Compound 19) | - | 0.04 | - |

This table presents data for well-characterized sulfonamide-containing COX inhibitors to illustrate the potential activity of this class of compounds. Data for this compound is not currently available.

Anticancer Research

The sulfonamide scaffold is a versatile platform for the development of novel anticancer agents, with numerous derivatives exhibiting potent antitumor activity through diverse mechanisms. These mechanisms include the inhibition of carbonic anhydrases, disruption of the cell cycle, and interference with microtubule assembly. The introduction of fluorine atoms into organic molecules can enhance their metabolic stability and binding affinity to target proteins, making fluorinated sulfonamides like this compound attractive candidates for anticancer drug discovery.

Research has shown that various sulfonamide derivatives display significant cytotoxic activity against a range of human cancer cell lines. For instance, certain novel sulfonamides have been shown to be effective against breast cancer (MDA-MB-468 and MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values in the micromolar range. The anticancer potential of fluorinated sulfonamides, in particular, is an active area of investigation, with studies demonstrating that the presence of fluorine can significantly enhance cytotoxic effects.

Table 2: In Vitro Anticancer Activity of Selected Sulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-ethyl toluene-4-sulphonamide (8a) | HeLa | 10.9 ± 1.01 nih.gov |

| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB-231 | 19.22 ± 1.67 nih.gov |

| N-ethyl toluene-4-sulphonamide (8a) | MCF-7 | 12.21 ± 0.93 nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | 4.62 ± 0.13 nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 ± 0.13 nih.gov |

| A novel sulfonamide derivative | MDA-MB-468 | < 30 nih.gov |

| A novel sulfonamide derivative | MCF-7 | < 128 nih.gov |

| A novel sulfonamide derivative | HeLa | < 360 nih.gov |

This table showcases the cytotoxic effects of various sulfonamide compounds on different cancer cell lines, highlighting the potential of this chemical class in oncology research. Specific data for this compound is not currently available.

Other Pharmacological Activities (e.g., Diuretic, Antiepileptic)

Beyond their anti-inflammatory and anticancer properties, sulfonamides have been successfully developed into drugs with other important pharmacological activities, notably as diuretics and antiepileptics. The diuretic effect of many sulfonamide-based drugs is attributed to their ability to inhibit carbonic anhydrase, an enzyme that plays a role in bicarbonate reabsorption in the kidneys.

In the field of neurology, several sulfonamide derivatives have been identified as potent anticonvulsant agents. The mechanism of action for some of these compounds also involves the inhibition of carbonic anhydrase isozymes in the brain. Preclinical studies using standard models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have demonstrated the efficacy of simple phenylsulfonamides in preventing seizures. These findings suggest that small-molecule sulfonamides, potentially including this compound, could serve as a foundation for the development of new antiepileptic drugs.

Table 3: Anticonvulsant Activity of a Phenylsulfonamide Derivative in Animal Models

| Compound | Test Model | Dose (mg/kg) | Protection (%) |

|---|---|---|---|

| Phenylsulfonamide 1 | MES | 30 | 100 |

| Phenylsulfonamide 1 | scPTZ | 100 | 100 |

This table provides an example of the anticonvulsant activity of a simple sulfonamide in preclinical models. Data for this compound is not currently available. MES = Maximal Electroshock; scPTZ = subcutaneous Pentylenetetrazole.

Q & A

Q. How can researchers optimize the radiolabeling efficiency of this compound with ¹⁸F for PET imaging?

- Methodological Answer :

- Prosthetic Group Strategy : Use 3-[¹⁸F]fluoropropanesulfonyl chloride for amine conjugation .

- Reaction Time : Limit to <30 minutes to minimize isotope decay .

- Quality Control : Validate radiochemical purity (>95%) via radio-TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.